N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide
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Overview
Description
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide is a complex organic compound that features a piperazine ring substituted with a methoxyphenyl group and a sulfonylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The piperazine ring is synthesized through cyclization reactions involving 1,2-diamine derivatives and sulfonium salts.
Substitution Reactions: The methoxyphenyl group is introduced via nucleophilic substitution reactions, often using methoxyphenyl halides.
Sulfonylation: The sulfonylphenyl group is added through sulfonylation reactions, typically using sulfonyl chlorides in the presence of a base.
Coupling with Phenoxypropanamide: The final step involves coupling the intermediate with phenoxypropanamide using coupling reagents like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.
Major Products
Oxidation: Phenol derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
Scientific Research Applications
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide has several scientific research applications:
Medicinal Chemistry: It is studied as a potential ligand for alpha1-adrenergic receptors, which are targets for treating conditions like hypertension and benign prostatic hyperplasia.
Pharmacology: It is used in the development of new drugs due to its ability to interact with various receptors in the central nervous system.
Biochemistry: It is used in studies involving receptor-ligand interactions and molecular docking simulations.
Industrial Applications: It can be used in the synthesis of other complex organic compounds and as an intermediate in pharmaceutical manufacturing.
Mechanism of Action
The mechanism of action of N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide involves its interaction with alpha1-adrenergic receptors. It acts as an antagonist, blocking the receptor and preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This leads to vasodilation and a decrease in blood pressure . The compound’s structure allows it to fit into the receptor’s binding site, where it forms hydrogen bonds and hydrophobic interactions with key amino acid residues .
Comparison with Similar Compounds
Similar Compounds
Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.
Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.
Urapidil: An antihypertensive agent that acts on alpha1-adrenergic receptors.
Uniqueness
N-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)-2-phenoxypropanamide is unique due to its specific combination of functional groups, which confer high affinity and selectivity for alpha1-adrenergic receptors. This makes it a valuable compound for developing new therapeutic agents with fewer side effects compared to existing drugs .
Properties
Molecular Formula |
C26H29N3O5S |
---|---|
Molecular Weight |
495.6 g/mol |
IUPAC Name |
N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylphenyl]-2-phenoxypropanamide |
InChI |
InChI=1S/C26H29N3O5S/c1-20(34-22-8-4-3-5-9-22)26(30)27-21-12-14-23(15-13-21)35(31,32)29-18-16-28(17-19-29)24-10-6-7-11-25(24)33-2/h3-15,20H,16-19H2,1-2H3,(H,27,30) |
InChI Key |
ACQOBWNQYXFFGS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)OC4=CC=CC=C4 |
Origin of Product |
United States |
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